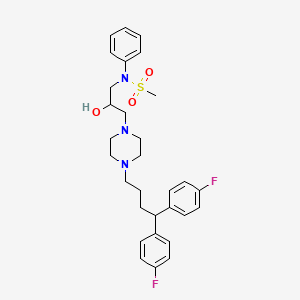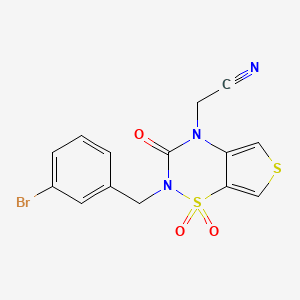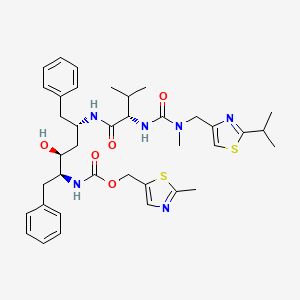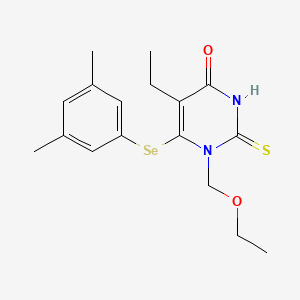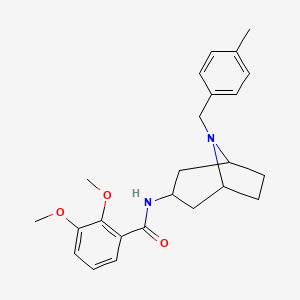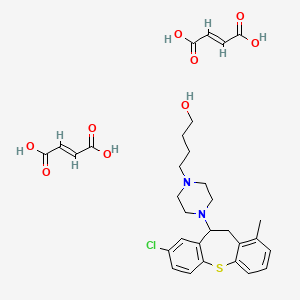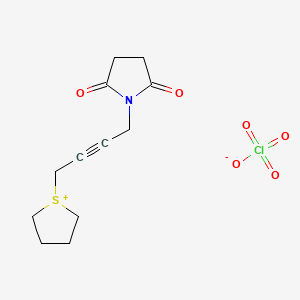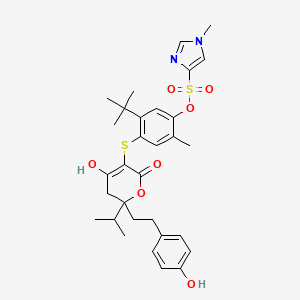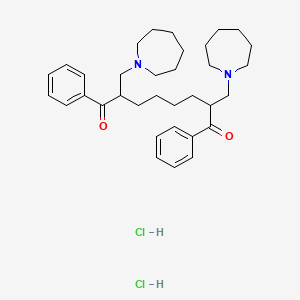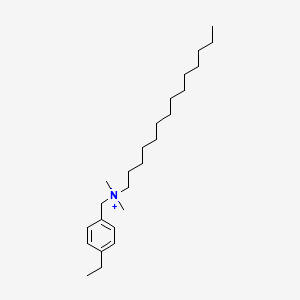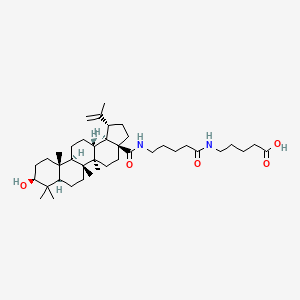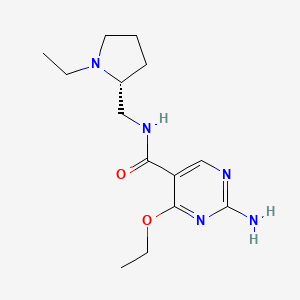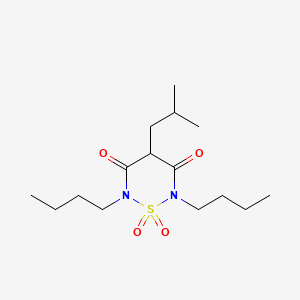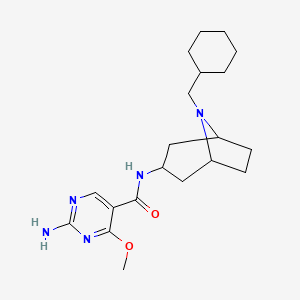
Dimethyl ethylbenzyl myristyl ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl ethylbenzyl myristyl ammonium is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and household cleaning products due to its effectiveness in killing bacteria and other microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ethylbenzyl myristyl ammonium typically involves the quaternization of dimethyl ethylbenzyl amine with myristyl chloride. This reaction is carried out in the presence of a suitable solvent, such as ethanol or acetone, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl ethylbenzyl myristyl ammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Common substitution reactions involve the replacement of the myristyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various alkyl-substituted ammonium compounds.
Scientific Research Applications
Dimethyl ethylbenzyl myristyl ammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Widely used in the formulation of cleaning agents, detergents, and sanitizers
Mechanism of Action
The antimicrobial activity of dimethyl ethylbenzyl myristyl ammonium is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecylbenzenesulfonic acid: A surfactant commonly used in detergents.
Uniqueness
Dimethyl ethylbenzyl myristyl ammonium stands out due to its specific combination of alkyl chains, which provides a unique balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Properties
CAS No. |
2241747-26-0 |
|---|---|
Molecular Formula |
C25H46N+ |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(4-ethylphenyl)methyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C25H46N/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25/h18-21H,5-17,22-23H2,1-4H3/q+1 |
InChI Key |
VIQYYWHDEKRNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


